molecular formula C18H32OSi B3048890 Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- CAS No. 18510-49-1

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-

Cat. No.: B3048890
CAS No.: 18510-49-1
M. Wt: 292.5 g/mol
InChI Key: FGUPIRMFRPPBOR-UHFFFAOYSA-N
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Description

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is an organosilicon compound with the molecular formula C18H32OSi. It is characterized by the presence of a silane group bonded to a phenoxy group substituted with tert-butyl and methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2,6-bis(1,1-dimethylethyl)-4-methylphenol+trimethylchlorosilaneSilane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-+HCl\text{2,6-bis(1,1-dimethylethyl)-4-methylphenol} + \text{trimethylchlorosilane} \rightarrow \text{Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-} + \text{HCl} 2,6-bis(1,1-dimethylethyl)-4-methylphenol+trimethylchlorosilane→Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of various reduced silane compounds.

    Substitution: Formation of substituted silane derivatives with different functional groups.

Scientific Research Applications

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, facilitating the formation of stable complexes. The phenoxy group provides additional stability and reactivity, allowing the compound to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]dimethyl-
  • Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]ethyl-
  • Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]propyl-

Uniqueness

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its steric hindrance, providing greater stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

(2,6-ditert-butyl-4-methylphenoxy)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32OSi/c1-13-11-14(17(2,3)4)16(19-20(8,9)10)15(12-13)18(5,6)7/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUPIRMFRPPBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339113
Record name Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18510-49-1
Record name Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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